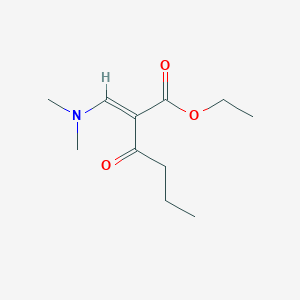

2-Butyryl-3-dimethylamino-acrylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Butyryl-3-dimethylamino-acrylic acid ethyl ester” is a chemical compound. It’s a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of industries, including food, energy, spices, and the chemical industry .

Scientific Research Applications

Biotechnological Production of Valuable Chemicals

Lactic acid, a key hydroxycarboxylic acid, is produced commercially through the fermentation of biomass sugars. This process underscores the value of lactic acid as a feedstock for green chemistry, capable of generating various potentially valuable chemicals, including acrylic acid and lactate ester, through both chemical and biotechnological pathways. This highlights the potential of derivatives of acrylic acid, such as 2-Butyryl-3-dimethylamino-acrylic acid ethyl ester, in the synthesis of biodegradable polymers and other green chemistry applications (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, possessing the 3-phenyl acrylic acid functionality, have been extensively studied for their anticancer properties. These derivatives exhibit a wide range of reactive sites for chemical modifications, leading to the synthesis of various anticancer agents. The structural similarity and functional groups in 2-Butyryl-3-dimethylamino-acrylic acid ethyl ester suggest its potential utility in medicinal research for developing new synthetic antitumor agents (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Plasma Polymerization for Biomedical Applications

The non-thermal plasma polymerization of organic compounds, including acrylic acid derivatives, offers a promising method for modifying polymeric surface properties without affecting the material's bulk. This technique is particularly relevant for creating coatings with specific surface chemistries, such as carboxylic acid groups, which are known to stimulate cellular adhesion and proliferation. This suggests potential applications of 2-Butyryl-3-dimethylamino-acrylic acid ethyl ester in the development of biomedical coatings (Rim Bitar, P. Cools, N. De Geyter, & R. Morent, 2018).

Environmental Concerns and Biodegradation of Acrylate Esters

Research on the environmental impact and biodegradation pathways of acrylate esters is crucial due to their widespread use in industrial applications. Understanding the fate of these compounds in the environment can inform safer and more sustainable practices for their production and disposal. Studies focusing on the genotoxicity, mutagenicity, and carcinogenic potentials of acrylate esters, including their metabolic pathways and environmental degradation, provide valuable insights for assessing the risks associated with these chemicals (M. Suh et al., 2018).

properties

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQPDMAJOTXKPI-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=CN(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)/C(=C\N(C)C)/C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyryl-3-dimethylamino-acrylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2991669.png)

![N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2991672.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B2991675.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2991676.png)

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)

![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)

![7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991681.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2991682.png)